9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with aldehydes in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through a condensation and cyclization process to form the triazoloquinazoline ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as the use of visible light-induced reactions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazoloquinazoline ring system.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent.
Fluorescent Probes: A derivative of this compound has been developed as a fluorescent probe for the selective detection of Fe³⁺ ions.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression regulation . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core and have been studied for their anticancer activity.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit cytotoxic activity and have been investigated as CDK2 inhibitors.
Uniqueness
The uniqueness of 9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific structural features, such as the chlorophenyl and dimethyl groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C17H17ClN4O |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H17ClN4O/c1-9-7-13-15(14(23)8-9)16(11-3-5-12(18)6-4-11)22-17(20-13)19-10(2)21-22/h3-6,9,16H,7-8H2,1-2H3,(H,19,20,21) |
InChI Key |
PMLANVSHZPVQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origin of Product |
United States |
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